molecular formula C22H45OP B14617779 1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one CAS No. 60886-61-5

1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one

Cat. No.: B14617779
CAS No.: 60886-61-5
M. Wt: 356.6 g/mol
InChI Key: WQULCOBOCZRJMC-UHFFFAOYSA-N
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Description

1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one is a specialized organophosphorus compound known for its unique reactivity and applications in organic synthesis. This compound is characterized by the presence of a phosphanylidene group, which imparts distinct chemical properties that make it valuable in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one typically involves the reaction of tributylphosphine with a suitable carbonyl compound under controlled conditions. One common method is the Wittig reaction, where tributylphosphine reacts with a carbonyl compound to form the desired phosphanylidene product. The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphanylidene intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Wittig reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation or chromatography, and quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phosphanylidene group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphanylidene group under mild conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphanylidene derivatives.

Scientific Research Applications

1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes and other unsaturated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one involves the formation of a phosphanylidene intermediate, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in Wittig reactions, the phosphanylidene intermediate reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism.

Comparison with Similar Compounds

1-(Tributyl-lambda~5~-phosphanylidene)decan-2-one can be compared with other similar compounds, such as:

    (Tributylphosphoranylidene)acetonitrile: Known for its use in Wittig reactions to form nitriles.

    1-(Triphenylphosphoranylidene)propan-2-one: Used in organic synthesis for the formation of alkenes and other unsaturated compounds.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable phosphanylidene intermediates, which can be utilized in a variety of chemical transformations.

Properties

CAS No.

60886-61-5

Molecular Formula

C22H45OP

Molecular Weight

356.6 g/mol

IUPAC Name

1-(tributyl-λ5-phosphanylidene)decan-2-one

InChI

InChI=1S/C22H45OP/c1-5-9-13-14-15-16-17-22(23)21-24(18-10-6-2,19-11-7-3)20-12-8-4/h21H,5-20H2,1-4H3

InChI Key

WQULCOBOCZRJMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C=P(CCCC)(CCCC)CCCC

Origin of Product

United States

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